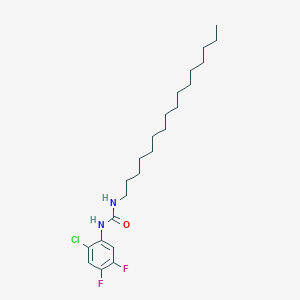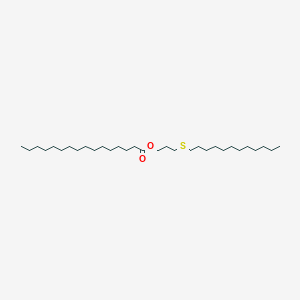
1-(2-Chloro-4,5-difluorophenyl)-3-hexadecylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloro-4,5-difluorophenyl)-3-hexadecylurea is a synthetic organic compound characterized by the presence of a urea functional group attached to a hexadecyl chain and a 2-chloro-4,5-difluorophenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-4,5-difluorophenyl)-3-hexadecylurea typically involves the reaction of 2-chloro-4,5-difluoroaniline with hexadecyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Chloro-4,5-difluorophenyl)-3-hexadecylurea can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used to modify the compound.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents on the phenyl
Propiedades
Fórmula molecular |
C23H37ClF2N2O |
|---|---|
Peso molecular |
431.0 g/mol |
Nombre IUPAC |
1-(2-chloro-4,5-difluorophenyl)-3-hexadecylurea |
InChI |
InChI=1S/C23H37ClF2N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-27-23(29)28-22-18-21(26)20(25)17-19(22)24/h17-18H,2-16H2,1H3,(H2,27,28,29) |
Clave InChI |
OYBOSSHIFVDVSQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCNC(=O)NC1=CC(=C(C=C1Cl)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-bromo-2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-6-nitrophenol](/img/structure/B11561780.png)
![2-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-4-methylphenol](/img/structure/B11561783.png)
![N-(4-fluorophenyl)-4-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11561786.png)
![2-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-2-oxo-N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide](/img/structure/B11561789.png)
![4-[(E)-({2-[N-(3,4-Dichlorophenyl)benzenesulfonamido]acetamido}imino)methyl]phenyl benzoate](/img/structure/B11561799.png)
![2-{[(E)-(2,4-dichloro-5-nitrophenyl)methylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B11561801.png)
![N'-[(E)-(4-{[(2E)-3-chloroprop-2-en-1-yl]oxy}phenyl)methylidene]-4-(decyloxy)benzohydrazide](/img/structure/B11561803.png)
![N'-[(E)-(2-hydroxy-5-methoxy-3-nitrophenyl)methylidene]-2-[2-(prop-2-en-1-yl)phenoxy]acetohydrazide](/img/structure/B11561804.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-chloronaphthalene-1-carboxamide](/img/structure/B11561806.png)
![2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B11561819.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B11561822.png)
![N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]-2-(morpholin-4-yl)-5-nitrobenzamide](/img/structure/B11561836.png)

![1-(4-bromophenyl)-6-(3-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11561841.png)
